Cas no 52942-31-1 (Etoperidone)
Etoperidone structure
Product Name:Etoperidone
Numero CAS:52942-31-1
MF:C19H28ClN5O
MW:377.911522865295
CID:383192
PubChem ID:40589
Update Time:2025-04-19
Etoperidone Proprietà chimiche e fisiche
Nomi e identificatori
-
- Etoperidone
- 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one
- 2[3[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-1,2,4-triazol-3-one
- 2-{3-[4-(3-chloro-phenyl)-piperazin-1-yl]-propyl}-4,5-diethyl-2,4-dihydro-[1,2,4]triazol-3-one
- eltoprazine
- Etoperidona
- Etoperidona [INN-Spanish]
- Etoperidona [Spanish]
- Etoperidone [INN]
- Etoperidonum
- Etoperidonum [INN-Latin]
- UNII-KAI6MVO39Z
- Q5404839
- CHEBI:135589
- 1,2,4-Triazol-3-one, 2-(3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)-4,5-diethyl-2,4-dihydro-
- DB09194
- L001188
- NS00054364
- ETOPERIDONE [WHO-DD]
- CHEMBL1743259
- SCHEMBL49314
- DTXSID0023034
- CAS_52942-31-1
- (1,3-(4-m-chlorophenyl-1-piperazinyl)propyl)-3,4-diethyl-delta(2)-1,2,4-triazolin-5-one
- 52942-31-1
- ETOPERIDONE [MI]
- IZBNNCFOBMGTQX-UHFFFAOYSA-N
- 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- PDSP2_000521
- BDBM82438
- NSC_40589
- 1-(3-(4-(M-CHLOROPHENYL)-1-PIPERAZINYL)PROPYL)-3,4-DIETHYL-D2-1,2,4-TRIAZOLIN-5-ONE
- KAI6MVO39Z
- PDSP1_000523
-
- Inchi: 1S/C19H28ClN5O/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17/h5,7-8,15H,3-4,6,9-14H2,1-2H3
- Chiave InChI: IZBNNCFOBMGTQX-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1)N1CCN(CCCN2C(N(CC)C(CC)=N2)=O)CC1
Proprietà calcolate
- Massa esatta: 377.19800
- Massa monoisotopica: 377.1982382g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 7
- Complessità: 506
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 42.4Ų
Proprietà sperimentali
- Punto di ebollizione: bp0.5 230°
- PSA: 46.30000
- LogP: 2.49570
Etoperidone Letteratura correlata
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
52942-31-1 (Etoperidone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso